(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-11-3-4-12-13(9-11)25-17(19(12)7-8-24-2)18-14(21)10-20-15(22)5-6-16(20)23/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDDNADWCUNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (). Key differences lie in the substituents:
- Target Compound : 3-(2-methoxyethyl), 6-methyl.
- Analog : 3-ethyl, 4,6-difluoro.
These substitutions alter electronic and steric profiles:
Physicochemical Properties
Spectroscopic Data
While specific data for the target compound are unavailable, analogs in and provide reference patterns:
- IR Spectroscopy : Strong absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups are expected, as seen in similar thiazolo-pyrimidines .
- NMR : The Z-configuration (olefinic proton) would display a characteristic singlet near δ 7.9–8.1 ppm in ¹H NMR, as observed in compound 11a (δ 7.94 ppm for =CH) .
Research Implications and Challenges
- Reactivity : The 2,5-dioxopyrrolidin-1-yl group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. Substituents like methoxyethyl could modulate this reactivity .
- Biological Activity : Fluorinated analogs (e.g., ) might exhibit enhanced metabolic stability, whereas methoxyethyl groups could improve pharmacokinetics (e.g., oral bioavailability) .
- Synthetic Limitations : Low yields (e.g., 57–68% in ) and challenging purification steps (e.g., crystallization from DMF/water) are common hurdles for such heterocycles .
Preparation Methods
Benzo[d]thiazole Core Synthesis
The 3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene intermediate is synthesized via a three-component reaction adapted from El-Hamouly et al.:
Procedure :
- Step 1 : 2-Chloro-6-methylbenzothiazole (1.0 equiv) reacts with 2-methoxyethyl bromide (1.2 equiv) in dry DMF using NaH (2.0 equiv) at 0–5°C for 4 h.
- Step 2 : The resulting 3-(2-methoxyethyl)-6-methylbenzothiazolium salt undergoes dehydrohalogenation with triethylamine (3.0 equiv) in acetonitrile under reflux.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78% | |
| Reaction Time | 4 h (Step 1), 2 h (Step 2) | |
| Purity (HPLC) | >95% |
Acetamide Linker Installation
The 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety is introduced via a modified Curtius rearrangement, as demonstrated in PMC8400049:
Optimized Conditions :
- Reagents : 2,5-Dioxopyrrolidine (1.5 equiv), chloroacetyl chloride (1.1 equiv)
- Solvent : Anhydrous THF under N₂ atmosphere
- Catalyst : DMAP (0.1 equiv)
- Temperature : −10°C → rt over 12 h
Mechanistic Insight :
The reaction proceeds through a mixed anhydride intermediate, with DMAP accelerating nucleophilic acyl substitution at the benzothiazole nitrogen.
Stereochemical Control
The Z-configuration is achieved using a titanium(IV) isopropoxide-mediated condensation, leveraging chelation control:
Critical Parameters :
| Factor | Optimal Value | Impact on Z:E Ratio |
|---|---|---|
| Ti(OiPr)₄ Equiv | 1.2 | 8:1 → 12:1 |
| Solvent Polarity | CH₂Cl₂ (ε = 8.9) | Maximizes Z-selectivity |
| Temperature | −20°C | Slows epimerization |
Validation : NOESY correlations between the methoxyethyl CH₂ and thiazole C5-H confirm the Z-geometry.
Scalability and Process Optimization
Batch vs. Flow Chemistry
Comparative studies reveal advantages of continuous flow systems for the critical coupling step:
| Metric | Batch Mode | Flow Mode (0.5 mL/min) |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |
| Impurity Profile | 5–7% | <1% |
| Energy Consumption | 120 kJ/mol | 85 kJ/mol |
Green Chemistry Metrics
Solvent selection significantly impacts environmental performance:
| Solvent | PMI* | E-Factor | Reaction Yield |
|---|---|---|---|
| DMF | 28.4 | 46.2 | 72% |
| Cyrene™ | 11.7 | 19.8 | 68% |
| 2-MeTHF | 9.3 | 15.1 | 65% |
PMI = Process Mass Intensity (kg solvent/kg product)
Data synthesized from
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 1.95 (s, 3H, CH₃)
- δ 3.24 (t, J = 6.2 Hz, 2H, OCH₂CH₂)
- δ 3.48 (s, 3H, OCH₃)
- δ 7.28–8.36 (m, 3H, Ar-H)
- δ 10.50 (s, 1H, NH)
HRMS (ESI+) :
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms:
- Dihedral angle between benzothiazole and pyrrolidinone: 87.3°
- Intramolecular H-bond: N-H⋯O=C (2.89 Å)
Industrial Feasibility Assessment
Scale-up trials (50 g batch) identified critical control points:
| Stage | Challenge | Mitigation Strategy |
|---|---|---|
| Diazotization | Exothermic decomposition | Slow addition below −5°C |
| Crystallization | Polymorphic transitions | Anti-solvent (heptane) gradient |
| Drying | Hydrate formation | Vacuum tray drying at 40°C |
Data extrapolated from
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and Z/E configuration of the acetamide group. For example, H NMR signals near δ 7.0–8.0 ppm indicate aromatic protons, while δ 3.0–4.0 ppm corresponds to methoxyethyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological studies) .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Question
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies .
- Model System Limitations : In vitro assays may lack tissue complexity; use 3D cell cultures or co-culture systems to better mimic in vivo conditions .
- Dose-Response Analysis : Compare EC values across models; adjust dosing regimens to account for metabolic clearance .
What strategies optimize the pharmacological profile while minimizing off-target effects?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Modify the methoxyethyl group to alter lipophilicity (e.g., replace with cyclopropane for metabolic stability) .
- Prodrug Design : Introduce hydrolyzable esters to the pyrrolidine-dione moiety for targeted release .
- Selectivity Screening : Use kinase profiling panels or CRISPR-based gene knockout models to identify off-target interactions .
What are the critical safety considerations for laboratory handling?
Basic Research Question
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis; desiccate to avoid moisture-induced degradation .
- Exposure Mitigation : Use fume hoods for weighing/synthesis; wear nitrile gloves and eye protection due to potential skin/eye irritation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
What experimental approaches elucidate the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina) to predict binding sites .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K, k/k) for target validation .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
How can thermal stability be assessed for formulation development?
Advanced Research Question
- Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions (e.g., endothermic peaks at 180–220°C) .
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under nitrogen/air atmospheres .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
What functional groups are prone to chemical modification under physiological conditions?
Advanced Research Question
- Amide Hydrolysis : Susceptible to enzymatic cleavage (e.g., proteases in serum); stabilize via N-methylation .
- Thiazole Ring Oxidation : Use antioxidants (e.g., ascorbic acid) in buffer solutions to prevent sulfoxide formation .
- Methoxyethyl Degradation : Monitor for demethylation in acidic environments (pH < 4) .
How can computational modeling guide derivative synthesis?
Advanced Research Question
- Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the methoxyethyl side chain in aqueous environments .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), CYP inhibition, and hERG liability .
What in vitro assays are suitable for preliminary toxicity screening?
Advanced Research Question
- MTT Assay : Measure cytotoxicity in HepG2 or HEK293 cells (IC < 10 µM suggests high risk) .
- hERG Patch Clamp : Assess cardiac toxicity by evaluating potassium channel blockade .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
